3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Overview
Description
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is an organophosphorus compound notable for its unique molecular structure. Featuring two octadecyloxy groups attached to phosphorus atoms within a spiro structure, this compound finds use in various applications due to its chemical properties.
Mechanism of Action
Target of Action
It is known to be used as a color stabilizer for polymers , suggesting that its targets could be the reactive species that cause color degradation in these materials.
Mode of Action
The compound acts as an antioxidant and a reducing agent . It likely interacts with its targets by donating electrons, neutralizing reactive species, and preventing oxidative degradation. This helps maintain the color and integrity of polymers .
Result of Action
The primary result of the compound’s action is the stabilization of color in polymers . By acting as an antioxidant and reducing agent, it prevents the oxidative degradation of polymers, thereby preserving their color and structural integrity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its antioxidant activity may be more pronounced in environments with higher levels of oxidative stress. Moreover, factors like temperature, pH, and presence of other chemicals can affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of octadecyloxy alcohols with phosphorus oxychloride (POCl3) under controlled conditions. The procedure requires precise temperature control and the use of inert atmospheres to prevent oxidation or hydrolysis of the intermediate compounds.
Industrial Production Methods: For large-scale production, the process usually employs continuous flow reactors to maintain consistent reaction conditions and high-purity output. High-efficiency distillation and purification techniques are essential to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of phosphonate esters.
Reduction: Rarely involved in reduction reactions due to the stability of the phosphorus-oxygen bonds.
Substitution: It can participate in nucleophilic substitution reactions, especially with halogenating agents, leading to various substituted phosphorous compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic mediums.
Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride in anhydrous conditions.
Major Products:
Oxidation: Phosphonate esters.
Substitution: Varied organophosphorus compounds depending on the substituents involved.
Scientific Research Applications
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has numerous applications in research and industry:
Chemistry: Used as an intermediate in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants due to its thermal stability and unique properties.
Comparison with Similar Compounds
Triphenyl Phosphate: Used as a flame retardant and plasticizer.
Dimethyl Methylphosphonate: A key intermediate in the synthesis of various organophosphorus compounds.
Tris(2-chloroethyl) Phosphate: Another flame retardant with distinct chemical properties.
This uniqueness in structure and properties makes 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane a valuable compound for various advanced applications in scientific research and industrial processes.
Properties
IUPAC Name |
3,9-dioctadecoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H82O6P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-48-44-37-41(38-45-48)39-46-49(47-40-41)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRWFKGUFWPFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H82O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027549 | |
Record name | Distearyl pentaerythritol diphosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, White waxy flakes; [MSDSonline] | |
Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Distearyl pentaerythritol diphosphite | |
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Vapor Pressure |
8X10-17 mm Hg at 25 °C /Estimated/ | |
Record name | DISTEARYL PENTAERYTHRITOL DIPHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7257 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3806-34-6 | |
Record name | Distearyl pentaerythritol diphosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3806-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Distearyl pentaerythritol diphosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003806346 | |
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Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Distearyl pentaerythritol diphosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O'-dioctadecylpentaerythritol bis(phosphite) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.161 | |
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Record name | DISTEARYL PENTAERYTHRITOL DIPHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL51769RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DISTEARYL PENTAERYTHRITOL DIPHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7257 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
37-46 °C /Measured/ | |
Record name | DISTEARYL PENTAERYTHRITOL DIPHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7257 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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